
1-Theobrominessigsäure
Übersicht
Beschreibung
1-Theobromin-essigsäure ist eine chemische Verbindung mit der Summenformel C₉H₁₀N₄O₄ und einem Molekulargewicht von 238,20 g/mol . Sie ist ein Derivat von Theobromin, einem bekannten Xanthin-Alkaloid, das in Kakaobohnen vorkommt. Die Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die eine Theobromin-Einheit umfasst, die mit einer Essigsäuregruppe verbunden ist.
Herstellungsmethoden
1-Theobromin-essigsäure kann durch verschiedene Methoden synthetisiert werden. Ein üblicher Ansatz beinhaltet die mechanochemische Synthese eines Theobromin:Oxalsäure-Kokristalls . Diese Methode beinhaltet die Verwendung mechanochemischer Reaktionen, die typischerweise schnell, nahezu quantitativ verlaufen und ohne Bildung von Nebenprodukten ablaufen. Eine andere Methode beinhaltet die Verwendung von Methylharnstoff und Cyanessigsäure als Ausgangsmaterialien, gefolgt von einer Reihe von Reaktionen, einschließlich Kondensation, Nitrosation, Reduktion, Acylierung, Ringschluss und Methylierung .
Wissenschaftliche Forschungsanwendungen
1-Theobromin-essigsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird bei der Untersuchung der Kokristallbildung und der mechanochemischen Synthese eingesetzt.
Biologie: Die Auswirkungen der Verbindung auf biologische Systeme werden untersucht, um ihre potenziellen therapeutischen Anwendungen zu verstehen.
Wirkmechanismus
Der Wirkmechanismus von 1-Theobromin-essigsäure beinhaltet ihre Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen. Ähnlich wie Theobromin kann sie Adenosinrezeptoren hemmen und als Phosphodiesterase-Hemmer wirken . Dies führt zu verschiedenen physiologischen Wirkungen, darunter Vasodilatation, Diurese und Stimulation des zentralen Nervensystems .
Wirkmechanismus
Target of Action
The primary target of 1-Theobromineacetic acid, a derivative of theobromine, is believed to be the adenosine receptors within the plasma membrane of virtually every cell . Theobromine also targets phosphodiesterase , an enzyme that degrades cyclic AMP .
Mode of Action
Theobromine, the parent compound of 1-Theobromineacetic acid, acts as an antagonist at adenosine receptors . This antagonism promotes the release of neurotransmitters . Theobromine also inhibits phosphodiesterase, leading to an increase in intracellular cyclic AMP .
Biochemical Pathways
Theobromine affects several biochemical pathways. It acts as a free radical scavenger, an oxidoreductase inhibitor, a membrane permeability inhibitor, and a lipid peroxidase inhibitor . These actions contribute to its various biological properties, including antioxidant, anti-inflammatory, and anticarcinogenic effects .
Pharmacokinetics
Theobromine, its parent compound, is known to be used as a bronchodilator and vasodilator . It has a weaker diuretic activity than theophylline and is also a less powerful stimulant of smooth muscle .
Result of Action
Theobromine has several effects at the molecular and cellular levels. It stimulates medullary, vagal, vasomotor, and respiratory centers, promoting bradycardia, vasoconstriction, and increased respiratory rate . It also has beneficial effects such as antioxidant, anti-inflammatory, and anticarcinogenic properties .
Biochemische Analyse
Biochemical Properties
1-Theobromineacetic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and interactions with various biomolecules. It interacts with enzymes such as phosphodiesterases, which are responsible for breaking down cyclic nucleotides like cyclic adenosine monophosphate and cyclic guanosine monophosphate. By inhibiting these enzymes, 1-Theobromineacetic acid can increase the levels of cyclic nucleotides, leading to enhanced cellular signaling. Additionally, it interacts with adenosine receptors, blocking their activity and thereby influencing neurotransmission and cardiovascular functions .
Cellular Effects
1-Theobromineacetic acid exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting phosphodiesterases, 1-Theobromineacetic acid can enhance cyclic adenosine monophosphate-mediated signaling pathways, leading to increased lipolysis in adipocytes and improved glucose uptake in muscle cells. Furthermore, its interaction with adenosine receptors can affect neurotransmitter release, impacting neuronal activity and potentially offering neuroprotective effects .
Molecular Mechanism
The molecular mechanism of 1-Theobromineacetic acid involves its binding interactions with specific biomolecules. By inhibiting phosphodiesterases, it prevents the breakdown of cyclic nucleotides, thereby prolonging their signaling effects. Additionally, 1-Theobromineacetic acid acts as an antagonist to adenosine receptors, blocking the binding of adenosine and preventing its inhibitory effects on neurotransmission. This dual mechanism of enzyme inhibition and receptor antagonism underlies the compound’s diverse physiological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Theobromineacetic acid can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light. Studies have shown that 1-Theobromineacetic acid remains stable under controlled conditions, but prolonged exposure to extreme conditions can lead to its degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with sustained exposure leading to alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 1-Theobromineacetic acid in animal models are dose-dependent. At lower doses, the compound has been shown to enhance cognitive function and improve cardiovascular health. At higher doses, it can lead to adverse effects such as gastrointestinal disturbances, increased heart rate, and potential toxicity. Threshold effects have been observed, with specific dosages required to achieve therapeutic benefits without causing harm .
Metabolic Pathways
1-Theobromineacetic acid is involved in several metabolic pathways, including those related to the metabolism of methylxanthines. It is metabolized primarily in the liver by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other metabolic pathways, influencing metabolic flux and altering metabolite levels. The compound’s involvement in these pathways highlights its potential impact on overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 1-Theobromineacetic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cells, the compound can accumulate in specific compartments, influencing its localization and activity. The distribution of 1-Theobromineacetic acid within tissues is also dependent on factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 1-Theobromineacetic acid is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, it may localize to the cytoplasm, where it interacts with enzymes and receptors, or to the nucleus, where it can influence gene expression. Understanding the subcellular localization of 1-Theobromineacetic acid provides insights into its precise mechanisms of action and potential therapeutic applications .
Vorbereitungsmethoden
1-Theobromineacetic acid can be synthesized through various methods. One common approach involves the mechanochemical synthesis of a theobromine:oxalic acid cocrystal . This method involves the use of mechanochemical reactions, which are typically fast, nearly quantitative, and proceed without the formation of by-products. Another method involves the use of methyl urea and cyanoacetic acid as starting materials, followed by a series of reactions including condensation, nitrosation, reduction, acylation, ring closure, and methylation .
Analyse Chemischer Reaktionen
1-Theobromin-essigsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können unter Verwendung gängiger Reduktionsmittel durchgeführt werden.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird. Gängige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. .
Vergleich Mit ähnlichen Verbindungen
1-Theobromin-essigsäure ähnelt strukturell anderen Xanthin-Derivaten wie Theophyllin und Koffein . Sie ist einzigartig in ihrer spezifischen Struktur, die eine Essigsäuregruppe umfasst, die mit der Theobromin-Einheit verbunden ist. Dieser strukturelle Unterschied verleiht ihr besondere physikalisch-chemische Eigenschaften und potenzielle Anwendungen. Ähnliche Verbindungen sind:
Theobromin: Ein Xanthin-Alkaloid, das in Kakaobohnen vorkommt.
Theophyllin: Ein Bronchodilatator, der zur Behandlung von Atemwegserkrankungen eingesetzt wird.
Koffein: Ein Zentralstimulans, das üblicherweise in Kaffee und Tee vorkommt.
Eigenschaften
IUPAC Name |
2-(3,7-dimethyl-2,6-dioxopurin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O4/c1-11-4-10-7-6(11)8(16)13(3-5(14)15)9(17)12(7)2/h4H,3H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTSCXLOPJCPDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50204672 | |
| Record name | 1-Theobromineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50204672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5614-56-2 | |
| Record name | 2,3,6,7-Tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purine-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5614-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Theobromineacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005614562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Theobromineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50204672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,6,7-tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purine-1-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.577 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-THEOBROMINEACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XL1I8J8NT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



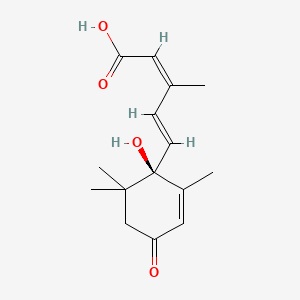
![1-[(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-1-(2-furanylmethyl)-3-phenylurea](/img/structure/B1218685.png)
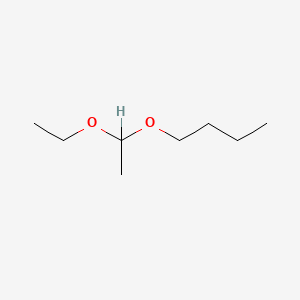
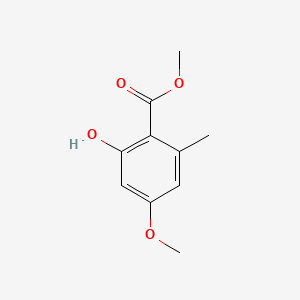
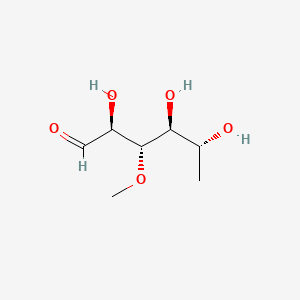
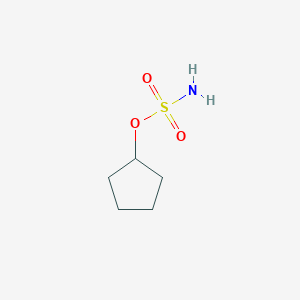
![[2-(trimethylazaniumyl)ethyl]phosphonate](/img/structure/B1218692.png)
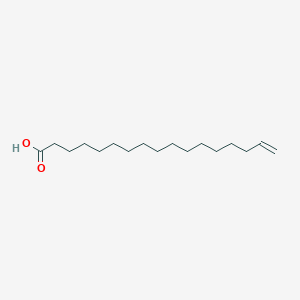

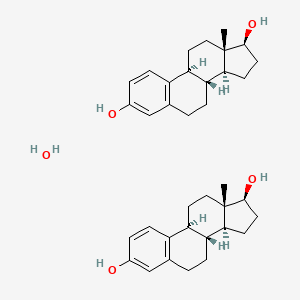
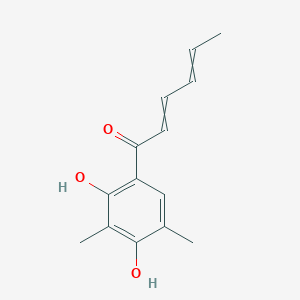
![1H-Imidazo[1,2-b]pyrazole](/img/structure/B1218700.png)

